![molecular formula C15H16N2O4 B2604179 N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1428357-12-3](/img/structure/B2604179.png)
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the methoxyphenyl group, and the oxalamide group. Each of these groups has distinct reactivity due to the different electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could enhance its solubility in polar solvents .Scientific Research Applications
Organic Synthesis Building Blocks
The compound serves as a valuable building block in organic synthesis. Its furan moiety can participate in various organic reactions, such as the Friedel–Crafts reaction , which is crucial for constructing complex organic molecules. The methoxyphenyl group can also undergo further functionalization, making it a versatile precursor for synthesizing a wide range of organic compounds .
Antimicrobial Agents
Research has shown that furan derivatives exhibit antimicrobial activity. This compound, with its specific substituents, could be studied for its efficacy against a range of microbial pathogens, potentially leading to new antimicrobial agents .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-12(13)17-15(19)14(18)16-8-6-11-7-9-21-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAZKTULBWIPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide |
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